molecular formula C21H33N3O2 B2680678 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine CAS No. 2034243-73-5

1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine

Cat. No.: B2680678
CAS No.: 2034243-73-5
M. Wt: 359.514
InChI Key: UEYCXSXXKHUFDI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine (CAS 2034243-73-5) is a chemical compound with the molecular formula C21H33N3O2 and a molecular weight of 359.5 g/mol. This piperazine derivative is offered as a high-purity research chemical for non-therapeutic, non-veterinary applications. The compound features a complex structure that incorporates both piperazine and piperidine rings, a signature motif in medicinal chemistry. This structural class is frequently investigated for its potential to interact with central nervous system targets. Specifically, research on closely related 1-(2-methoxyphenyl)piperazine compounds has explored their affinity for dopaminergic receptors, providing a basis for this compound's application in neuroscience and neuropharmacology research . Its computed properties include a topological polar surface area of 28.2 Ų and an XLogP3 of 2.8, which are valuable parameters for researchers studying its pharmacokinetic characteristics . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers can source this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-25-21-5-3-2-4-20(21)24-14-12-23(13-15-24)18-6-10-22(11-7-18)19-8-16-26-17-9-19/h2-5,18-19H,6-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYCXSXXKHUFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine core.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction involving a halogenated oxane derivative and the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Dopamine D2 Receptor Modulation

Research indicates that derivatives of piperazine, including 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine, exhibit affinity for dopamine D2 receptors. A study synthesized various piperazine derivatives to probe the binding site of the dopamine D2 receptor. Notably, one derivative showed a Ki value of 54 nM, indicating strong binding affinity. This suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Antidepressant Activity

Piperazine derivatives have been explored for their antidepressant properties. The structural modifications that include the methoxyphenyl and piperidine groups may enhance their interaction with neurotransmitter systems involved in mood regulation. The compound's ability to modulate serotonin and norepinephrine levels could position it as a candidate for further development in antidepressant therapies.

Anti-inflammatory Potential

Recent studies have highlighted the role of piperazine derivatives in inhibiting inflammatory pathways. The compound's design allows it to interact with various biological targets implicated in inflammatory responses, making it a potential candidate for treating autoimmune diseases .

Binding Affinity Studies

The binding affinity of 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine to dopamine receptors was evaluated using competitive displacement assays. Molecular docking studies provided insights into its binding orientation and interactions at the receptor site, suggesting that the compound stabilizes through ionic interactions with key amino acids .

In Vitro Assays

In vitro assays have been utilized to assess the compound's efficacy against various biological targets. For instance, the compound has shown promising results in inhibiting PI3K pathways, which are crucial in cell proliferation and survival .

Case Studies

Study ReferenceApplication AreaKey Findings
Dopamine D2 ReceptorKi = 54 nM; potential for neuropsychiatric disorders
Anti-inflammatoryInhibition of inflammatory pathways; potential for autoimmune diseases
Antidepressant ActivityModulation of neurotransmitter systems; promising candidate for mood disorders

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares Compound X with structurally related compounds, focusing on substituents, receptor binding affinities (Ki), and functional outcomes:

Compound Name/Structure Substituents on Piperidine D2 Ki (nM) 5-HT1A/Other Affinity Key Findings References
Compound X Oxan-4-yl (tetrahydropyran) N/A N/A Intermediate for active derivatives; potential metabolic stability from oxan-4-yl group.
Compound 20
(1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine)
2-Nitrobenzyl 30.6 High D2DAR selectivity Salt bridge with Asp114 in D2DAR; highest affinity in series.
Compound 25
(1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine)
3-Nitrophenethyl 54 Moderate D2DAR affinity Lower potency than Compound 20 due to phenethyl linker.
9a Derivatives
(1-(2-methoxyphenyl)piperazine derivatives)
Variable (e.g., trifluoromethyl, chloro) Inactive Low for D2/5-HT1A Poor receptor binding; highlights necessity of piperidine substituents.
NAN-190
(1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine)
Phthalimido-butyl N/A 5-HT1A antagonist
α1-adrenoceptor antagonist
Induces hypothermia via 5-HT1A/α1 interactions.
Compound 8
(4-[3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine)
Dihydronaphthalene-propyl 90.6 5-HT1A (IC50 = 2.0 nM) Mixed 5-HT1A/D2 activity; in vivo 5-HT1A antagonism.

Key Observations

Substituent Effects on D2DAR Affinity :

  • Electron-withdrawing groups (e.g., 2-nitrobenzyl in Compound 20) enhance D2DAR binding via interactions with Asp114 .
  • Oxan-4-yl group in Compound X may improve solubility or metabolic stability compared to nitro groups but lacks direct affinity data.
  • Phenethyl linkers (e.g., Compound 25) reduce potency compared to nitrobenzyl derivatives, suggesting steric or electronic mismatches .

Receptor Selectivity :

  • The 2-methoxyphenyl moiety is common in compounds targeting both D2DAR and 5-HT1A receptors (e.g., NAN-190, Compound 8) .
  • Piperidine substitution determines receptor specificity: nitro groups favor D2DAR, while dihydronaphthalene fragments enhance 5-HT1A activity .

Linker Length and Flexibility :

  • Four-carbon linkers (e.g., in Compound 20) optimize receptor binding compared to shorter chains .
  • Rigid substituents (e.g., dihydronaphthalene in Compound 8) may restrict conformational flexibility, reducing D2DAR affinity .

Docking and Structure-Activity Relationships (SAR)

  • Compound 20 : Docking studies reveal a salt bridge between the nitro group and Asp114 in D2DAR, critical for high affinity .
  • Compound X : The oxan-4-yl group’s oxygen may engage in hydrogen bonding, but its larger size could hinder optimal positioning in the D2DAR orthosteric site.
  • NAN-190 : The phthalimido-butyl chain extends into hydrophobic pockets of 5-HT1A receptors, explaining its antagonism .

Biological Activity

1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is a complex organic compound with potential therapeutic applications due to its unique structural features. The presence of the methoxyphenyl and piperidine moieties suggests significant interactions with biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure includes a methoxyphenyl group and an oxan-4-yl piperidine, which are crucial for its biological activity.

Synthesis

The synthesis of 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the piperidine derivative : This often involves nucleophilic substitution reactions.
  • Introduction of the methoxyphenyl group : This is achieved through electrophilic aromatic substitution.
  • Final assembly : The complete structure is formed through condensation reactions.

Pharmacological Profile

Research indicates that compounds similar to 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine exhibit a range of biological activities, including:

  • Dopamine Receptor Affinity : The compound has been evaluated for its affinity towards dopamine D2 receptors. A study reported that a closely related compound exhibited a Ki value of 54 nM, indicating significant binding affinity .
  • Neuropharmacological Effects : The piperidine moiety is associated with various neuropharmacological effects, including potential applications in treating conditions like schizophrenia and depression .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of related compounds:

Compound NameStructureBiological ActivityUnique Features
Compound ASimilar structure with a different alkyl chainCGRP antagonistMore potent than target compound
Compound BContains a phenolic group instead of methoxyAntidepressant effectsExhibits dual action on serotonin receptors
Compound CLacks cyclopropane but has similar piperidine moietyAnalgesic propertiesHigher solubility in aqueous environments

The mechanism of action for 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine involves interactions with specific receptors and enzymes. These interactions can modulate neurotransmitter systems, leading to various biological effects such as:

  • Inhibition of Acetylcholinesterase (AChE) : This could enhance cholinergic signaling, beneficial in neurodegenerative diseases.
  • Antibacterial Activity : Related compounds have shown moderate to strong antibacterial properties against various pathogens, suggesting potential for further development in antimicrobial therapies .

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine:

  • Dopamine D2 Receptor Binding Study : A series of synthesized compounds were evaluated for their binding affinity to dopamine receptors, demonstrating that modifications to the piperidine structure significantly influenced receptor interaction and activity .
  • Antimicrobial Screening : Compounds sharing structural similarities were tested for antibacterial efficacy against strains like Salmonella typhi and Bacillus subtilis, revealing promising results that warrant further exploration .

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